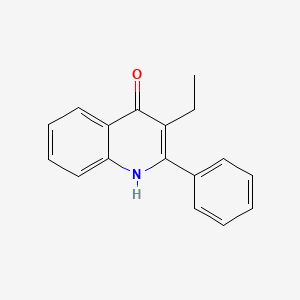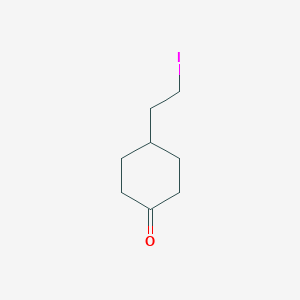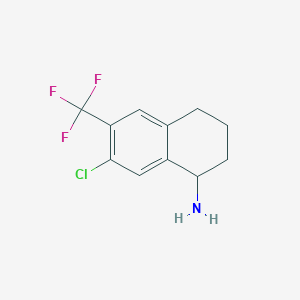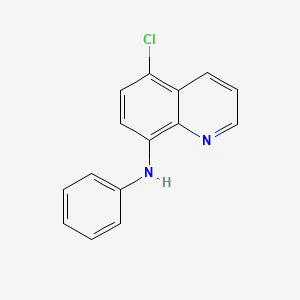
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid is an organic compound with the molecular formula C12H7F3O3 and a molecular weight of 256.18 g/mol This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Analyse Chemischer Reaktionen
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(Trifluoromethoxy)naphthalene-5-carboxylic acid exerts its effects depends on its specific application. In general, the trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and binding properties. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid can be compared with other similar compounds, such as:
1-Methoxynaphthalene-5-carboxylic acid: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-(Trifluoromethyl)naphthalene-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Naphthalene-5-carboxylic acid: Lacks the trifluoromethoxy group, making it less reactive in certain contexts.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H7F3O3 |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
5-(trifluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-10-6-2-3-7-8(10)4-1-5-9(7)11(16)17/h1-6H,(H,16,17) |
InChI-Schlüssel |
CWXISVZHAZAEPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)









